molecular formula C8H8F2N2O3 B8427886 2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine

2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine

Cat. No. B8427886
M. Wt: 218.16 g/mol
InChI Key: POJBTDUFYPKGMQ-UHFFFAOYSA-N
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Patent
US08436000B2

Procedure details

To a solution of 2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine (33.4 g, 153 mmol) from Part F in methylene chloride (100 mL) and ethanol (600 mL) was added 10% palladium on charcoal (3.3 g). The resulting suspension was hydrogenated on a Parr device at 40 psi H2 for 1 h. TLC was used to monitor the reaction. Additional 3.3 g of palladium on charcoal were added hourly until no starting material remained. A total of 13.2 g of Pd/C was added. The reaction mixture was kept under an H2 atmosphere for 2 h after the last addition of catalyst. The reaction mixture was filtered through Celite and sand and the collected solids were washed with ethyl acetate (2×100 mL). The filtrate was concentrated in vacuo to give a grey oil, which was purified by column chromatography on silica gel (35%→50% ethyl acetate in hexanes) to furnish 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (25.7 g, 89% yield) as a pale yellow oil which solidified upon cooling in a refrigerator. The product was recrystallized from hexanes below 0° C. to afford white needles: mp 40-42° C.; 1H NMR (400 MHz, CDCl3) δ 7.35 (t, J=74.0 Hz, 1H), 6.84 (s, 1H), 2.27 (s, 3H), 2.15 (s, 3H); LRMS (ESI) m/e 189.2 [(M+H)+, calcd for C8H11N2OF2 189.1].
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
13.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:15])[O:3][C:4]1[C:9]([CH3:10])=[CH:8][C:7]([N+:11]([O-])=O)=[C:6]([CH3:14])[N:5]=1.C(O)C>C(Cl)Cl.[Pd]>[F:15][CH:2]([F:1])[O:3][C:4]1[N:5]=[C:6]([CH3:14])[C:7]([NH2:11])=[CH:8][C:9]=1[CH3:10]

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
FC(OC1=NC(=C(C=C1C)[N+](=O)[O-])C)F
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3.3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
3.3 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
13.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
WAIT
Type
WAIT
Details
The reaction mixture was kept under an H2 atmosphere for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
after the last addition of catalyst
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite and sand
WASH
Type
WASH
Details
the collected solids were washed with ethyl acetate (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a grey oil, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (35%→50% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(OC1=C(C=C(C(=N1)C)N)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.